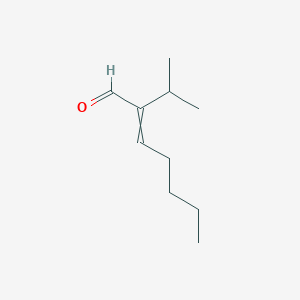
3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
-
Formation of the Isoindolinone Core: : The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and an appropriate alkyne or alkene. This reaction is often catalyzed by transition metals such as palladium or copper under mild conditions.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable chlorobenzene derivative with a nucleophile, such as an amine or an alcohol, under basic conditions.
-
Addition of the Propynyl Group: : The propynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the propynyl group, to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the chlorophenyl group or the isoindolinone core to yield reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a methyl group instead of chlorine.
3-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one may impart unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. The propynyl group also adds to the compound’s versatility in synthetic applications, allowing for further functionalization and derivatization.
属性
CAS 编号 |
61139-56-8 |
|---|---|
分子式 |
C17H12ClNO |
分子量 |
281.7 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-prop-2-ynyl-2H-isoindol-1-one |
InChI |
InChI=1S/C17H12ClNO/c1-2-11-17(12-7-9-13(18)10-8-12)15-6-4-3-5-14(15)16(20)19-17/h1,3-10H,11H2,(H,19,20) |
InChI 键 |
CDSPJJPZSBNJCS-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
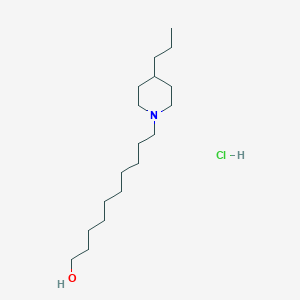
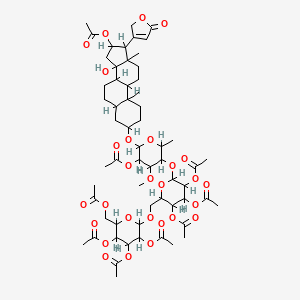
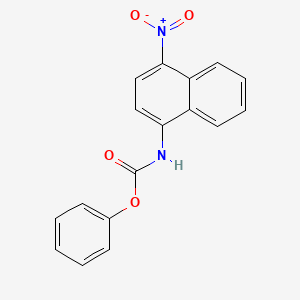
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
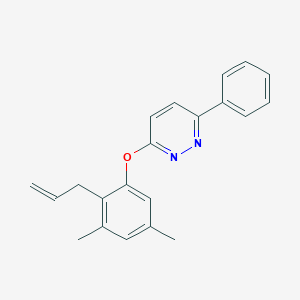
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)

